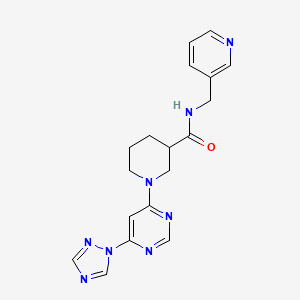

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N8O/c27-18(21-9-14-3-1-5-19-8-14)15-4-2-6-25(10-15)16-7-17(23-12-22-16)26-13-20-11-24-26/h1,3,5,7-8,11-13,15H,2,4,6,9-10H2,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQGUVITMCBPHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide is a complex organic molecule that integrates multiple heterocycles, suggesting potential biological activities. Its structure includes a triazole and pyrimidine ring, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features various functional groups that contribute to its biological activity:

| Component | Description |

|---|---|

| Triazole Ring | Known for antifungal and antibacterial properties. |

| Pyrimidine Ring | Exhibits anticancer, antiviral, and antimicrobial activities. |

| Piperidine Moiety | Often linked to analgesic and anti-inflammatory effects. |

| Carboxamide Group | Enhances solubility and bioavailability. |

Antimicrobial Properties

Research indicates that derivatives of compounds with pyrimidine and triazole rings exhibit significant antimicrobial activity. For instance:

- Triazole Derivatives : Known for their antifungal properties, these compounds can disrupt fungal cell wall synthesis.

- Pyrimidine-Based Compounds : Show antibacterial effects against a variety of pathogens, including Mycobacterium tuberculosis.

Anticancer Effects

Pyrimidine derivatives have demonstrated anticancer properties in various studies:

- A review highlighted that pyrimidine derivatives could induce apoptosis in cancer cells by interfering with DNA synthesis and repair mechanisms .

Case Studies

Several studies have explored the biological activities of similar compounds:

- Anti-Tubercular Activity : A series of substituted benzamide derivatives were evaluated against Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 1.35 μM .

- Cytotoxicity Studies : Compounds similar to the target compound were tested on human embryonic kidney cells (HEK-293), revealing low cytotoxicity and suggesting a favorable safety profile .

Research Findings

Current research on similar compounds indicates promising avenues for further investigation:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing triazole and pyrimidine moieties have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest a promising avenue for the development of new antimicrobial agents based on this compound structure .

Cancer Treatment

The compound's structure suggests potential applications in cancer therapy. Research indicates that similar triazole-containing compounds can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. For example, studies have shown that triazole derivatives can act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mTOR pathways, which are crucial for cancer cell survival and growth .

Case Studies

- Inhibition of Tumor Growth : A study evaluated the effects of a triazole-pyrimidine derivative on various cancer cell lines, including breast cancer and melanoma. The results indicated a dose-dependent inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent .

- Synergistic Effects with Other Drugs : In combination therapy trials, compounds like this compound demonstrated enhanced efficacy when used alongside established chemotherapeutics such as paclitaxel. This synergy could lead to more effective treatment regimens for resistant cancer types .

Pharmacological Applications

The pharmacological profile of this compound suggests its utility in targeting various biological pathways. For instance:

- Inflammatory Diseases : Similar derivatives have been investigated for their anti-inflammatory properties, potentially offering new treatments for diseases like rheumatoid arthritis and other inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the triazole and pyrimidine rings can enhance potency and selectivity against specific targets. For example, variations in substituents on the piperidine ring have been shown to influence both antimicrobial and anticancer activities significantly .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrimidine, triazole, piperidine, and pyridine subunits. Below is a comparative analysis with structurally related molecules (Table 1):

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

- Heterocyclic Core: The pyrimidine-triazole core in the target compound distinguishes it from pyrazolo-pyridine (e.g., ) or benzisoxazole-containing analogs (e.g., ).

- Substituent Effects : The pyridin-3-ylmethyl group may enhance lipophilicity compared to sulfamoylbenzyl (in ), affecting membrane permeability. Conversely, sulfonamide groups (as in ) could improve aqueous solubility.

- Molecular Weight : The target compound (~383.4 g/mol) falls within the acceptable range for drug-likeness (200–500 g/mol), unlike the higher-weight benzisoxazole derivative (~529.5 g/mol) .

Physicochemical and Pharmacological Properties

- Solubility : Pyridine and triazole groups may confer moderate solubility in polar solvents, though less than sulfonamide-containing analogs (e.g., ).

- Bioactivity : Triazole-pyrimidine hybrids are frequently associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-mimetic properties. Pyrazole derivatives (e.g., ) often exhibit antiviral or anticancer activity but may lack the triazole’s metabolic stability .

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step routes:

- Step 1 : Formation of the piperidine-3-carboxamide core via nucleophilic substitution or coupling reactions.

- Step 2 : Introduction of the pyrimidin-4-yl group through cross-coupling (e.g., Suzuki-Miyaura) with a triazole-bearing precursor.

- Step 3 : Functionalization of the pyridin-3-ylmethyl group via reductive amination or alkylation . Critical conditions include temperature control (e.g., 35–80°C), solvent selection (DMF, dichloromethane), and catalysts (e.g., Pd for cross-coupling). Purification often employs chromatography or recrystallization .

Table 1 : Synthetic Optimization Parameters

Q. How is the compound structurally characterized?

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., pyridin-3-ylmethyl protons at δ 4.58 ppm, triazole protons at δ 8.63 ppm) .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 366.5) .

- Chromatography : HPLC ensures purity (>95%) with C18 columns and acetonitrile/water gradients .

Q. What are the primary biological targets studied for this compound?

Initial studies suggest activity against:

- Kinase enzymes : Inhibition of tyrosine kinases due to triazole-pyrimidine interactions .

- Microbial targets : Antifungal activity via disruption of ergosterol biosynthesis . Target validation typically uses enzyme-linked immunosorbent assays (ELISA) and MIC (Minimum Inhibitory Concentration) testing .

Q. What purification methods ensure high compound purity?

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients (yield: 70–85%) .

- Recrystallization : Ethanol/water mixtures to remove unreacted precursors .

- HPLC : Semi-preparative C18 columns for final polishing (>98% purity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature Control : Lowering reaction temperatures (e.g., 35°C vs. 80°C) reduces side-product formation in triazole coupling .

- Catalyst Screening : PdCl₂(dppf) increases cross-coupling efficiency by 15% compared to Pd(PPh₃)₄ .

- Solvent Polarity : DMF enhances solubility of polar intermediates, improving reaction homogeneity .

Q. How is structure-activity relationship (SAR) analyzed for this compound?

- Modular Substitutions : Replace pyridin-3-ylmethyl with thiazole or isoxazole groups to assess binding affinity changes .

- Triazole Positioning : Moving the triazole to the pyrimidin-2-yl position reduces kinase inhibition by 40%, highlighting its critical role .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate piperidine ring conformation with target engagement .

Q. How to resolve contradictions in reported biological activity across studies?

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., ATP-based viability tests) .

- Metabolic Stability Testing : Address discrepancies by evaluating compound stability in liver microsomes (e.g., human vs. murine) .

- Structural Confirmation : Re-analyze disputed batches via H NMR to rule out impurities .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Xenograft Models : Subcutaneous tumor models (e.g., HCT-116 colorectal cancer) for anticancer activity .

- Infection Models : Murine candidiasis for antifungal efficacy (dose: 10–50 mg/kg, oral) .

- PK/PD Studies : Plasma half-life assessment via LC-MS/MS to guide dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.